molecular formula C7H13NO3 B1614448 Calystegine A7 CAS No. 197565-90-5

Calystegine A7

Cat. No. B1614448
M. Wt: 159.18 g/mol
InChI Key: FSMRMYVITPBGGD-JRTVQGFMSA-N
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Description

Calystegine A7 is a hydroxylated nortropane alkaloid derived from the tropane alkaloid biosynthetic pathway. It is found in various plant species, including potatoes, tomatoes, and cabbage. Notably, calystegines exhibit strong glycosidase inhibitory properties .


Synthesis Analysis

The synthesis of calystegines involves intricate biochemical pathways within plants. These alkaloids are biosynthesized through specific enzymatic reactions, although the exact details may vary depending on the plant species. Researchers have explored the biosynthetic pathways and identified key enzymes and genes involved in calystegine production .


Molecular Structure Analysis

Calystegine A7 possesses a unique molecular structure. It is characterized by a nortropane core with hydroxyl groups at specific positions. The arrangement of these functional groups contributes to its biological activity. Further studies using spectroscopic techniques (such as NMR and mass spectrometry) have elucidated its precise structure .


Chemical Reactions Analysis

Calystegines participate in various chemical reactions. Their glycosidase inhibitory activity arises from interactions with specific enzymes involved in carbohydrate metabolism. Investigating the reactivity of calystegines with glycosidases and other biomolecules provides insights into their functional roles .

Scientific Research Applications

  • Methods of Application or Experimental Procedures : The study evaluated different cellular pathways including apoptosis, oxidative and ER stress, inflammation as well as Pi3K/AKT/mTOR metabolic-associated axis using RT-qPCR, western blot, and flow cytometry techniques .

  • Results or Outcomes : Treatment of HuASCs cells with calystegines strongly promoted the hyperglycaemic cells survival and significantly diminished oxidative stress, mitochondrial dynamics failure and ER stress, while improving the endogenous cellular antioxidant defenses . Interestingly, nortropane alkaloids efficiently prevented the hyperglycaemia-mediated inflammatory response, as evidenced by the regulation of the pro- and anti-inflammatory response in HuASCs cells . Finally, it was evidenced that calystegines may exert their protective effect on HuASCs cells metabolic functions through the restoration of the defective PI3K/AKT/mTOR pathway .

properties

IUPAC Name

(1R,2S,4S,5R)-8-azabicyclo[3.2.1]octane-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-5-3-6(10)7(11)2-1-4(5)8-7/h4-6,8-11H,1-3H2/t4-,5+,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMRMYVITPBGGD-JRTVQGFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C(CC(C1N2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@H](C[C@@H]([C@@H]1N2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801223312
Record name (1R,2S,4S,5R)-8-Azabicyclo[3.2.1]octane-1,2,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calystegine A7

CAS RN

197565-90-5
Record name (1R,2S,4S,5R)-8-Azabicyclo[3.2.1]octane-1,2,4-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197565-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calystegine A7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197565905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2S,4S,5R)-8-Azabicyclo[3.2.1]octane-1,2,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
R Csuk, E Prell, S Reißmann - Tetrahedron, 2008 - Elsevier
A straightforward chiral pool synthesis for the glycosidase inhibitor calystegine A 7 (isolated from Lycium chinense) from methyl α-d-glucopyranoside is described. Keysteps of this …
Number of citations: 15 www.sciencedirect.com
ZF ZHANG, YY LI, JT BAIBADO, HY CHEUNG - EDITIORIAL COMMITTEE, 2012 - pshk.hk
Lycium (Solanaceae) that have been used as herbal medicine. The root bark of these herbs is recorded as Lycii Cortex in the Pharmacopoeia of the People’s Republic of China. It is …
Number of citations: 8 pshk.hk
Z Yu, M Xia, J Lan, L Yang, Z Wang, R Wang… - Food & Function, 2023 - pubs.rsc.org
The Lycium genus, perennial herbs of the Solanaceae family, has been an important source of medicines and nutrient supplements for thousands of years in China, where seven …
Number of citations: 2 pubs.rsc.org
HC Andersson - 2002 - books.google.com
The Nordic Food Policy Co-operation The Nordic Committee of Senior Officials for Food Issues is concerned with basic Food Policy issues relating to food and nutrition, food toxicology …
Number of citations: 10 books.google.com
X Yao, Y Peng, LJ Xu, L Li, QL Wu, PG Xiao - Chemistry & Biodiversity, 2011 - hocom.tw
1. Introduction.–The genus Lycium (family Solanaceae) comprises ca. 80 species, which are mainly distributed in South America, South Africa, and a few in temperate Europe and Asia. …
Number of citations: 146 hocom.tw
P Das - 2009 - search.proquest.com
The thesis comprises of five chapters. The first chapter of the thesis gives a brief introduction and classification of azasugars and their therapeutic applications. The second chapter …
Number of citations: 0 search.proquest.com
AA Watson, RJ Nash - SPECIAL PUBLICATION-ROYAL …, 2000 - books.google.com
Most preparations used in traditional medicines are formulated in water. However, drug discovery programmes have typically used solvents such as methanol, chloroform or hexane for …
Number of citations: 4 books.google.com
B Dräger - Journal of Chromatography A, 2002 - Elsevier
The current methods for tropane alkaloid chromatographic separation and determination are summarised. The alkaloids included are: the medicinally applied tropic acid esters …
Number of citations: 173 www.sciencedirect.com
B Dräger - library.navoiy-uni.uz
Once again, this volume of ‘‘The Alkaloids: Chemistry and Biology’’is comprised of four quite different chapters, from three different continents, on mechanisms of cytotoxic action, the …
Number of citations: 0 library.navoiy-uni.uz
ZX Li, S Yang, X Wang, QH Liao, WL Zhang… - Postharvest Biology and …, 2023 - Elsevier
… Additionally, a large amount of alkaloids, including upregulated ecgonine, cathinone, astrocasine, calystegine A7, and theobromine accumulated after B. cinerea infection in the IAA …
Number of citations: 10 www.sciencedirect.com

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